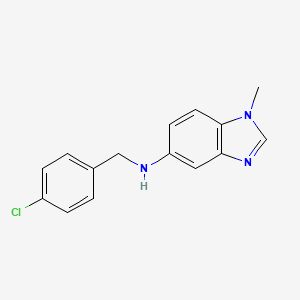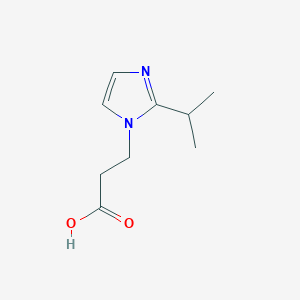
5-Nitro-1H-indazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-1H-indazole-7-carboxylic acid is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. Indazoles are known for their diverse range of biological activities and have been the subject of various studies in medicinal chemistry. The specific substitution pattern of the 5-nitro group and the 7-carboxylic acid moiety on the indazole core can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indazole derivatives, including those with nitro and carboxylic acid substituents, typically involves the construction of the indazole ring followed by functional group modifications. While the provided papers do not directly describe the synthesis of 5-nitro-1H-indazole-7-carboxylic acid, they do discuss the synthesis of related compounds. For instance, the synthesis of 7-substituted indazoles as inhibitors of nitric oxide synthases is described, which involves the preparation of monosubstituted and disubstituted indazoles . This suggests that similar synthetic strategies could be applied to the synthesis of 5-nitro-1H-indazole-7-carboxylic acid.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of a pyrazole ring fused to a benzene ring. The substitution of functional groups at specific positions on the indazole core can significantly affect the compound's properties. For example, the introduction of a nitro group at the 5-position can enhance the compound's electron-withdrawing capacity, while the carboxylic acid group at the 7-position can introduce acidity and potential for hydrogen bonding . The molecular structure can be further analyzed using techniques such as X-ray crystallography, as demonstrated in the study of molecular co-crystals of carboxylic acids .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, depending on their substituents. The nitro group is a versatile functional group that can undergo reduction to form amino derivatives or participate in electrophilic aromatic substitution reactions. The carboxylic acid group can react with amines to form amides or with alcohols to form esters. The papers provided do not detail specific reactions of 5-nitro-1H-indazole-7-carboxylic acid, but they do mention the reactivity of related compounds, such as the reaction of 1-amino-2-nitroguanidine with oxalic acid to synthesize triazole carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-nitro-1H-indazole-7-carboxylic acid would be influenced by its functional groups. The nitro group is likely to contribute to the compound's acidity and may also impact its thermal stability. The carboxylic acid group would make the compound capable of forming hydrogen bonds, affecting its solubility and melting point. While the provided papers do not discuss the properties of 5-nitro-1H-indazole-7-carboxylic acid directly, they do describe the properties of similar compounds, such as the high-density energetic salts of trinitromethyl-substituted triazoles, which exhibit high density and good thermal stability .
Scientific Research Applications
Chemical Synthesis and Intermediate Formation
5-Nitro-1H-indazole derivatives are pivotal in medicinal chemistry, especially as kinase inhibitors. The derivatives like 1H-indazole-3-carboxaldehydes serve as key intermediates for synthesizing polyfunctionalized 3-substituted indazoles, offering a pathway for converting indoles into indazole derivatives under mild conditions (Chevalier et al., 2018). Furthermore, the nitration and reduction processes of 5-nitro-1H-indazole lead to significant compounds like 1-methyl-1H-indazole-6-amine, which, through subsequent chemical reactions, can yield various structurally and biologically significant molecules (El’chaninov et al., 2018).
Crystallography and Structural Insights
The crystal structure of 7-nitro-1H-indazole, closely related to 5-nitro-1H-indazole-7-carboxylic acid, has been studied for its potential as a nitric oxide synthase inhibitor. The structure reveals an intramolecular hydrogen bond, highlighting intricate details about the molecular interactions and packing in the crystal form (Sopková-de Oliveira Santos et al., 2000).
Role in Photocleavage and Photochemistry
1-Acyl-7-nitroindolines, closely related to 5-nitro-1H-indazole-7-carboxylic acid, play a significant role as photolabile precursors of carboxylic acids. They are particularly efficient in the photorelease of neuroactive amino acids. Studies have shown that substituents like 4-methoxy can significantly improve photolysis efficiency, a process crucial in photochemistry and photopharmacology (Papageorgiou & Corrie, 2000).
Inhibition of Nitric Oxide Synthase
Derivatives of 5-Nitro-1H-indazole-7-carboxylic acid have been identified as potent inhibitors of nitric oxide synthases (NOS), with specific compounds showing selectivity towards neuronal NOS over inducible NOS. This property is crucial in understanding the therapeutic potential of these compounds in various neurological and inflammatory disorders (Cottyn et al., 2008).
Catalytic and Nanocatalytic Applications
Recent studies have explored the use of derivatives of 5-Nitro-1H-indazole in catalytic processes, particularly employing Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles. These compounds have demonstrated catalytic activity in synthesizing new heterocyclic systems and have shown moderate antibacterial activity against various strains, indicating their potential in green chemistry and medicinal applications (Poormirzaei, 2020).
Safety and Hazards
The safety data sheet for a similar compound, “1H-Indazole-7-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Although this data is not specific to “5-Nitro-1H-indazole-7-carboxylic acid”, it suggests that similar precautions should be taken when handling this compound.
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various targets such as nitric oxide synthase (nos) and sphingosine-1 phosphate receptor-1 (s1p1) . These targets play crucial roles in various biological processes, including inflammation and maintaining endothelial barrier integrity .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate the activity of their targets . For instance, they can inhibit the activity of NOS, thereby affecting the production of nitric oxide, a molecule involved in various physiological and pathological processes .
Biochemical Pathways
For instance, they have been implicated in the regulation of the nitric oxide pathway through their interaction with NOS .
Result of Action
For instance, they have been reported to maintain endothelial barrier integrity through their interaction with S1P1 .
properties
IUPAC Name |
5-nitro-1H-indazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJHZWSGEIJEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362578 |
Source


|
| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883290-89-9 |
Source


|
| Record name | 5-Nitro-1H-indazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4'-amino[1,1'-biphenyl]-4-carboxylate](/img/structure/B1299973.png)
![Ethyl 2-[4-chloro-2-(hydroxyiminomethyl)-6-methoxyphenoxy]acetate](/img/structure/B1299977.png)
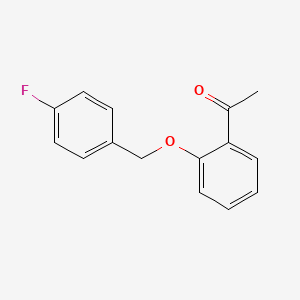
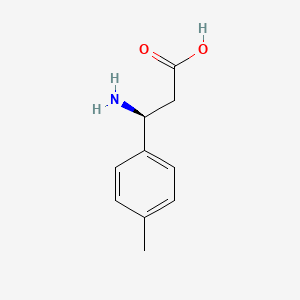
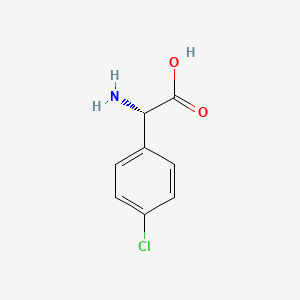
![(S)-3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B1299983.png)
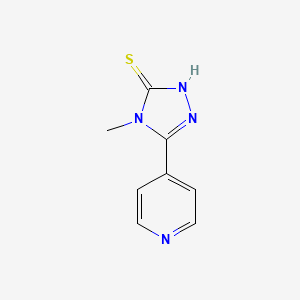

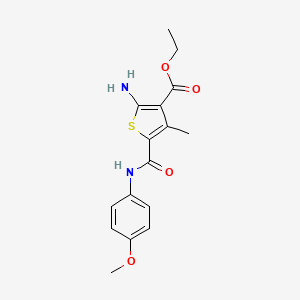
![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)
